molecular formula C15H17NO B8590969 N-Benzyl-N-methoxy-1-phenylmethanamine CAS No. 112408-46-5

N-Benzyl-N-methoxy-1-phenylmethanamine

Cat. No.: B8590969
CAS No.: 112408-46-5
M. Wt: 227.30 g/mol
InChI Key: UNQXZBBRPDTNLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-N-methoxy-1-phenylmethanamine is a chemical compound supplied for research use only. It is not intended for diagnostic or therapeutic uses. This compound belongs to a class of organic molecules featuring benzyl and phenyl groups, which are common structural motifs in medicinal chemistry and drug discovery . As a secondary amine derivative, it serves as a versatile building block (synthon) in organic synthesis. Researchers may employ it in the development of novel compounds, including in peptide synthesis methodologies or as a precursor for more complex molecules. Its structure suggests potential use as a ligand in catalytic systems or as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Handling should occur in a well-ventilated laboratory environment, using appropriate personal protective equipment. Researchers are responsible for characterizing this compound and determining its suitability for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112408-46-5

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

N-benzyl-N-methoxy-1-phenylmethanamine

InChI

InChI=1S/C15H17NO/c1-17-16(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3

InChI Key

UNQXZBBRPDTNLA-UHFFFAOYSA-N

Canonical SMILES

CON(CC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for N Benzyl N Methoxy 1 Phenylmethanamine and Its Analogues

Direct Synthetic Routes

Direct synthetic routes offer an efficient means of constructing the target N-methoxyamine framework in fewer steps. These methods often rely on the convergent assembly of multiple components or the activation of precursors through electrochemical or photochemical means.

Multi-Component Coupling Strategies in N-Benzyl-N-methoxy-1-phenylmethanamine Formation

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single operation. While no direct single-step MCR for this compound is prominently documented, foundational MCRs like the Ugi and Passerini reactions provide key insights into the assembly of related structures.

The Ugi four-component condensation (U-4CC) brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-aminoacyl amide derivative. organic-chemistry.orgwikipedia.org The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then protonated and attacked by the isocyanide. wikipedia.org Subsequent addition of the carboxylate and an intramolecular acyl transfer (Mumm rearrangement) yields the final bis-amide product. wikipedia.org

The Passerini three-component reaction (P-3CR) is a related process involving an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgmdpi.com Discovered in 1921, it is one of the oldest isocyanide-based MCRs and is believed to proceed via a concerted mechanism where a hydrogen-bonded cluster of the carbonyl and carboxylic acid reacts with the isocyanide. wikipedia.orgnih.gov

These reactions are pivotal for creating molecular diversity and have been instrumental in generating libraries for pharmaceutical research. organic-chemistry.orgwikipedia.org Although they produce amide products rather than the target N-methoxyamine, their principles of C-C and C-N bond formation in a single pot are central to advanced synthetic design. A hypothetical adaptation for N-methoxyamine synthesis would require a subsequent selective reduction of the amide carbonyl, a non-trivial transformation.

Table 1: Comparison of Ugi and Passerini Reactions

Feature Ugi Reaction Passerini Reaction
Components Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide Aldehyde/Ketone, Carboxylic Acid, Isocyanide
Product α-Aminoacyl amide α-Acyloxy carboxamide
Key Intermediate Nitrilium ion followed by Mumm rearrangement Cyclic transition state leading to an α-adduct
Atom Economy High (loss of one water molecule) Very high (100% atom economy)

Electrochemical Synthesis Protocols for this compound Derivatives

Electrochemical synthesis offers a green and controlled alternative to traditional chemical reagents for oxidation and reduction reactions. The electrochemical oxidation of amines is a well-established process that can be harnessed for the synthesis of N-alkoxyamine derivatives. mdpi.com The general mechanism involves the removal of an electron from the nitrogen atom of a tertiary amine, leading to a nitrogen-centered radical cation. mdpi.com This intermediate can then undergo further reactions.

For the synthesis of N-methoxyamine architectures, an indirect electrochemical approach using a mediator is often employed. Nitroxyl (B88944) radicals, such as 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO), can be electrochemically oxidized to form highly reactive oxoammonium species. mdpi.com These species can then chemically oxidize a substrate, like a secondary or tertiary amine, regenerating the nitroxyl radical, which is then re-oxidized at the electrode to complete the catalytic cycle. mdpi.comnih.gov

This catalytic approach allows for the oxidation to occur at a lower potential, enhancing selectivity. For instance, the N-demethylation of opiates has been achieved using electrochemically generated TEMPO⁺, which oxidizes the tertiary amine to an iminium cation that is subsequently hydrolyzed. mdpi.com A similar strategy could be envisioned where an appropriate nitrogen precursor is oxidized and trapped with a methoxy (B1213986) source to form the N-O bond characteristic of N-methoxyamines. Recent studies have demonstrated that stable benzylic carbocations can be generated via electrochemical oxidative mesolytic cleavage of TEMPO-derived alkoxyamines, which can then be trapped by nucleophiles. researchgate.net This highlights the utility of electrochemistry in manipulating N-O bonded structures under mild conditions. researchgate.net

Photochemical Synthesis Approaches to N-Methoxyamine Systems

Photochemical methods provide unique pathways for bond formation by accessing electronically excited states that are unavailable through thermal reactions. nih.gov The synthesis of N-alkoxyamines, including N-methoxyamine systems, can be achieved through photo-induced processes, primarily involving the generation and trapping of carbon-centered radicals. chimia.chresearchgate.net

A common strategy involves the photochemical decomposition of a radical initiator in the presence of a nitroxide trap. researchgate.net For example, the photolysis of initiators like azo-isobutyronitrile (B3153725) (AIBN) generates cyanopropyl radicals, which are efficiently trapped by nitroxides like TEMPO to form a new alkoxyamine. chimia.ch This principle can be extended to generate a benzyl (B1604629) radical from a suitable precursor, which could then be trapped by a methoxy-substituted nitroxide or a related species.

Another approach is atom transfer radical addition (ATRA), which can also be initiated photochemically. This method involves the reaction of an alkyl halide with a nitroxide in the presence of a copper(I) complex that acts as a photocatalyst. chimia.ch Visible light irradiation facilitates the formation of a carbon-centered radical from the halide, which is subsequently trapped by the nitroxide. cmu.edu

Furthermore, photocatalysis has enabled the generation of alkoxy radicals from O–N bonds in precursors like N-alkoxyphthalimides under mild, visible-light conditions. acs.org While this involves the cleavage of an N-O bond, the principles of generating reactive intermediates photochemically are directly applicable to the formation of such bonds.

Indirect Synthesis via Precursors and Derivatization

Indirect methods involve the synthesis of a key precursor molecule which is then transformed in a subsequent step to yield the final product. These multi-step sequences often provide greater control over stereochemistry and functional group compatibility.

Utilization of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine in this compound Synthesis

The compound N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine is a highly valuable and versatile precursor in organic synthesis. chemicalbook.comchemdad.com It is not used to directly synthesize the acyclic this compound, but rather serves as a stable and convenient synthon for the in situ generation of the N-benzyl azomethine ylide. chemicalbook.comenamine.net Azomethine ylides are nitrogen-based 1,3-dipoles used extensively in [3+2] cycloaddition reactions to construct five-membered nitrogen-containing heterocycles like pyrrolidines. wikipedia.orgmdpi.com

The generation of the azomethine ylide from this precursor is typically initiated by a catalytic amount of an acid, such as trifluoroacetic acid, or a fluoride (B91410) source like lithium fluoride (LiF) or tetrabutylammonium fluoride (TBAF). chemdad.comorgsyn.org The reaction proceeds via the loss of the methoxy group to form an iminium ion, which then undergoes desilylation to generate the transient 1,3-dipole. researchgate.net

This ylide readily reacts with electron-deficient alkenes and alkynes in a concerted and stereospecific manner. chemdad.com The reaction's utility is demonstrated in its application to the synthesis of complex, physiologically active compounds. chemicalbook.comchemicalbook.com

The precursor itself is conveniently prepared by treating benzylamine (B48309) with chloromethyltrimethylsilane, followed by reaction with formaldehyde (B43269) and methanol (B129727). chemicalbook.comchemdad.com An alternative route involves the alkylation of lithium N-benzyltrimethylsilylmethylamide with methoxymethyl chloride. chemdad.com

Table 2: Synthesis and Application of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

Aspect Description
Synthesis Typically a multi-step process: 1. Benzylamine + Chloromethyltrimethylsilane -> N-benzyl-N-(trimethylsilyl)methylamine. 2. Reaction with formaldehyde and methanol. orgsyn.org
Reagent Role Stable precursor for the in situ generation of N-benzyl azomethine ylide. enamine.net
Ylide Generation Catalyzed by acid (e.g., CF₃COOH) or fluoride source (e.g., LiF, TBAF). chemdad.com
Primary Application [3+2] Cycloaddition reactions with dipolarophiles (e.g., unsaturated esters, ketones, nitriles) to form substituted pyrrolidines. chemicalbook.commdpi.com

Transformations of Weinreb Amides (N-Methoxy-N-methylamides) towards N-Methoxyamine Architectures

Weinreb amides, or N-methoxy-N-methylamides, are exceptionally useful intermediates in organic synthesis, primarily for their ability to react with organometallic reagents to produce ketones without the common problem of over-addition. wikipedia.org This unique stability is attributed to the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack at the carbonyl carbon. stackexchange.com This intermediate is stable at low temperatures and only collapses to the ketone upon acidic workup, after any excess nucleophile has been quenched. stackexchange.com

The transformation of a Weinreb amide into an N-methoxyamine architecture, such as this compound, would necessitate the complete reduction of the carbonyl group to a methylene (CH₂) group while keeping the N-methoxy bond intact. Standard reductions of Weinreb amides with hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) famously stop at the aldehyde stage. wikipedia.orgorientjchem.org

Achieving the full reduction to the amine is challenging because harsh reducing conditions required to reduce the stable amide might also cleave the relatively labile N-O bond. However, certain powerful reducing agents or multi-step procedures could be employed. A potential, though not widely documented, pathway could involve:

Initial reduction of the Weinreb amide to the corresponding stable aldehyde.

Conversion of the aldehyde to an imine or related derivative, followed by a second reduction step.

Alternatively, non-classical reductions could be explored. For example, methods developed for the reduction of regular amides to amines, perhaps using silane-based reducing agents or catalytic hydrogenation under specific conditions, might be adapted. However, the preservation of the N-methoxy group remains a significant synthetic challenge in this transformation. More recent research has shown that Weinreb amides can undergo nonclassical Wittig reactions to form ketones, demonstrating their versatile reactivity beyond simple additions. nih.govorganic-chemistry.org

Stereoselective and Asymmetric Synthesis of this compound Derivatives

While this compound itself is achiral, the synthesis of its chiral derivatives and related N-benzylamine structures with high stereocontrol is a significant area of research. Stereoselective and asymmetric synthesis methods are crucial for accessing enantioenriched compounds, which are often required in pharmaceutical and materials science applications.

Enantioselective Synthetic Pathways for Related N-Benzylamine Structures

The development of catalytic enantioselective methods provides efficient access to chiral benzylamines. These strategies often rely on transition metal catalysts paired with chiral ligands to control the stereochemical outcome of the reaction.

One prominent approach is the asymmetric hydroarylation of enamines . A nickel-hydride (NiH) catalyzed reaction has been developed for the asymmetric hydroarylation of N-acyl enamines, yielding chiral benzylamines. semanticscholar.org This method benefits from the use of readily available starting materials and avoids the need for pre-generation of organometallic reagents. semanticscholar.org The enantioselectivity is controlled by a novel chiral nickel-bis(imidazoline) catalyst. semanticscholar.org

Another powerful technique is the copper-catalyzed enantioselective aza-Friedel–Crafts reaction . This method involves the reaction of phenols with N-sulfonyl aldimines, catalyzed by a copper(II)-bis(oxazoline) complex, to provide chiral secondary benzylamines in good to excellent yields and with high enantioselectivities, reaching up to 99% enantiomeric excess (ee). nih.govacs.org

The table below summarizes representative results from a copper-catalyzed enantioselective aza-Friedel-Crafts reaction for the synthesis of chiral benzylamines. nih.gov

EntryAldiminePhenol NucleophileYield (%)Enantiomeric Excess (ee, %)
1N-Tosylbenzaldimine2-Naphthol9598
2N-Tosyl-(4-bromobenzaldimine)2-Naphthol9998
3N-Tosyl-(2-naphthaldimine)2-Naphthol8597
4N-Tosyl-(cyclohexanecarboxaldehyde imine)2-Naphthol9996

Furthermore, Ni/photoredox dual catalysis has emerged as a method for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides. This C(sp²)-C(sp³) coupling, using bi-oxazolines (BiOX) as chiral ligands, provides access to pharmaceutically relevant chiral N-benzylic heterocycles with good to excellent enantioselectivity. nih.gov

Diastereoselective Control in Related N-Benzylamine Formations

In addition to controlling enantioselectivity, achieving diastereoselective control is critical when synthesizing molecules with multiple stereocenters. Diastereoselective reactions of N,N-dibenzylamino aldehydes and related compounds have been extensively reviewed, indicating the importance of this class of compounds as intermediates in stereocontrolled synthesis. nih.gov

One strategy involves the diastereospecific deprotonation of N-benzyldiphenylphosphinamides . Treatment with t-BuLi at low temperatures allows for the deprotonation at the NCα position. The resulting anions can then react with various electrophiles, and subsequent cleavage of the P-N bond affords products like 1,2-amino alcohols and amino acids with high diastereoselectivity. organic-chemistry.org

In the context of the NiH-catalyzed asymmetric hydroarylation of enamides mentioned earlier, the diastereoisomeric ratio (dr) of the products was also evaluated. For certain substrates, the reaction proceeds with notable diastereoselectivity, which is a crucial aspect when creating adjacent stereocenters. semanticscholar.org

The table below presents data on the diastereoselectivity achieved in the NiH-catalyzed hydroarylation for specific substrates. semanticscholar.org

EntryEnamide SubstrateAryl IodideYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1(E)-N-(1,3-diphenylallyl)benzamide4-iodoanisole70>20:195
2(E)-N-(3-phenyl-1-(p-tolyl)allyl)benzamide4-iodoanisole75>20:194
3(E)-N-(1-(4-chlorophenyl)-3-phenylallyl)benzamide4-iodoanisole68>20:196

These advanced methodologies underscore the progress in synthetic organic chemistry, enabling the precise construction of complex amine structures with defined stereochemistry, which is fundamental for advancing chemical and biomedical research.

Mechanistic Insights into N Benzyl N Methoxy 1 Phenylmethanamine Reactivity and Transformations

Reaction Mechanism Elucidation for N-Methoxyamine Formation and Conversion

The formation and subsequent reactions of N-methoxyamines, including N-Benzyl-N-methoxy-1-phenylmethanamine, are governed by complex mechanisms that can involve various intermediates and pathways. Understanding these mechanisms is crucial for controlling reaction outcomes and designing synthetic strategies.

Imines and their protonated forms, iminium ions, are key intermediates in the synthesis of many nitrogen-containing compounds. nih.gov While imines are generally less electrophilic than corresponding aldehydes and ketones, their reactivity can be significantly enhanced by acid catalysis, which leads to the formation of a highly reactive iminium cation. nih.gov This intermediate is readily attacked by nucleophiles to generate a neutral species. nih.gov

In the context of N-methoxyamine synthesis, an imine can be formed from the condensation of an amine and an aldehyde. nih.gov This imine intermediate can then undergo further reactions. For instance, in multicomponent reactions, an imine formed from an aldehyde and an amine can react with a third component, such as a nitroalkane, through a Mannich-type addition involving a mutually reactive ion pair. nih.gov The generation of imines in situ from stable precursors like N-functionalized hydroxylamine (B1172632) reagents is a modern approach to circumvent the challenges associated with the synthesis and storage of imines themselves. nih.gov Computational studies and mechanistic experiments, including deuterium (B1214612) labeling, have supported the role of imine intermediates generated from these precursors. nih.gov The iminium cation is a potent electrophile, and its attack by a nucleophile is a fundamental step in many C-N bond-forming reactions. nih.gov

The synthesis of imines from benzylamines often proceeds through an oxidative coupling mechanism. nih.govresearchgate.netorientjchem.orgacs.org These reactions can be catalyzed by various metal complexes or proceed under metal-free conditions. nih.govorientjchem.orgacs.org A significant body of evidence suggests that these transformations can involve radical pathways.

The involvement of radical species is often tested by introducing a radical scavenger into the reaction mixture. For example, in the salicylic (B10762653) acid-promoted, metal-free oxidative coupling of benzylamine (B48309), the addition of TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl), a known radical scavenger, caused the yield of the resulting imine to decrease dramatically from 97% to just 5%. nih.govacs.org This result strongly indicates that the reaction likely proceeds, at least in part, through a radical-mediated pathway. nih.govacs.org

Similarly, studies on metalloporphyrin-catalyzed oxidative coupling of benzylamine using tert-butyl hydroperoxide (TBHP) as an oxidant also point towards the involvement of radical species. orientjchem.org Density Functional Theory (DFT) calculations and in-situ UV-Visible spectroscopy have provided evidence for the formation of high-valent metal-oxo intermediates that can initiate the radical process. orientjchem.orgacs.org The mechanism can be dependent on the specific oxidant used; small peroxides like TBHP tend to promote radical pathways through single electron transfer (SET) events. acs.org

The table below summarizes the effect of adding a radical scavenger on the yield of imine formation from benzylamine, highlighting the significance of radical pathways.

Catalyst/PromoterOxidantRadical ScavengerImine Yield (%)
Salicylic Acid DerivativeO₂None97
Salicylic Acid DerivativeO₂TEMPO5

This table illustrates the drastic reduction in product yield upon addition of a radical scavenger, supporting a radical-based mechanism for the oxidative coupling of benzylamine. nih.govacs.org

Chemical transformations can proceed through two primary types of mechanisms: concerted and stepwise. psiberg.comquora.com A concerted reaction occurs in a single step where all bond-breaking and bond-forming events happen simultaneously through a single transition state. psiberg.comquora.com In contrast, a stepwise reaction involves multiple, distinct steps with the formation of one or more reaction intermediates. psiberg.comquora.com

Distinguishing between these pathways is a fundamental aspect of mechanistic chemistry. nih.gov Techniques such as double isotope fractionation can be employed to probe whether two bond-changing events occur in the same step (concerted) or in different steps (stepwise). nih.gov This method involves measuring the kinetic isotope effect of one isotopic substitution on the isotope effect of a second, remote isotopic substitution. nih.gov A change in the second isotope effect upon introduction of the first indicates a stepwise mechanism where the two bond changes are not occurring simultaneously. nih.gov

In the context of N-methoxyamine transformations, which can involve the cleavage of the relatively weak N-O bond, both concerted and stepwise pathways are plausible depending on the specific reaction. nih.gov For example, multihetero orientjchem.orgorientjchem.org rearrangements involving N-alkyl-N-acetoxyenamines are driven by the cleavage of the N-O bond to provide α-acyloxy carbonyl compounds. nih.gov The specific nature of the reactants, catalysts, and reaction conditions determines whether the transformation follows a concerted path or proceeds through discrete intermediates.

FeatureStepwise ReactionConcerted Reaction
Number of Steps Multiple sequential stepsSingle coordinated step
Intermediates Formed between stepsNo intermediates formed
Transition States Multiple, one for each stepA single transition state
Activation Energy Often higher overallOften lower overall

This table provides a comparative overview of the key differences between stepwise and concerted reaction mechanisms. psiberg.comquora.com

Functional Group Interconversions Involving the N-Methoxy Moiety

The N-methoxy group is a key functional moiety that influences the reactivity of the parent molecule and can participate in various chemical transformations.

While this compound is an amine, the reactivity of the related N-methoxyamide functional group provides valuable insight into the chemical behavior of the N-methoxy moiety. Amides are typically stable and less reactive towards nucleophiles compared to other carbonyl compounds. rsc.orgresearchgate.net However, the incorporation of an N-alkoxy (or N-methoxy) group increases the electrophilicity of the adjacent carbonyl carbon. rsc.orgresearchgate.net

This activation overcomes the inherent stability of the amide bond, facilitating nucleophilic addition. rsc.org This strategy allows for the sequential one-pot introduction of two different nucleophiles to the carbonyl carbon, leading to a variety of substituted amines after reduction. rsc.org The N-methoxy group acts as a reactivity control element, enabling transformations that are difficult to achieve with standard amides. High chemoselectivity can be achieved; for example, using the Schwartz reagent for the initial reduction allows the reaction to proceed in the presence of sensitive functional groups like esters. rsc.org

The N-benzyl group is a common structural motif in organic chemistry. wikipedia.org The cleavage of the N-C(benzyl) bond is a critical reaction, often used as a deprotection strategy in synthesis. organic-chemistry.orgnih.gov Conversely, the formation of this bond is fundamental to the synthesis of N-benzylated compounds.

Cleavage of the N-benzyl bond can be achieved under various conditions, including catalytic hydrogenolysis, oxidative methods, or under mild acidic conditions, particularly if the benzyl (B1604629) group is activated (e.g., a p-methoxybenzyl group). organic-chemistry.orgnih.gov The stability of the resulting benzyl carbocation is a key factor in acid-mediated cleavage reactions. nih.gov Recently, metal-free electrochemical methods have been developed for the selective oxidative cleavage of the benzyl C–N bond in primary, secondary, and tertiary amines, using water as the oxygen source. mdpi.comresearchgate.net Mechanistic studies, including radical trapping experiments, suggest that these electrochemical reactions can proceed through a pathway involving single-electron transfer from the amine nitrogen, followed by reaction with water and subsequent C-N bond cleavage. researchgate.net

The formation of N-benzyl bonds is typically achieved through the N-alkylation of an amine with a benzyl halide or through the reductive amination of benzaldehyde (B42025). wikipedia.org For instance, the reaction of benzylamine with 4-methoxy benzaldehyde in the presence of a suitable catalyst and methanol (B129727) can lead to the formation of N-benzyl-1-(4-methoxyphenyl)-N-methylmethanamine through a tandem process. rsc.org

The table below lists various reagents and methods used for the cleavage of N-C bonds in benzylamine systems.

MethodReagents/ConditionsType of Cleavage
Hydrogenolysis H₂, Pd/CReductive
Acid-Catalyzed Bi(OTf)₃ (catalytic)For activated benzyl groups (e.g., PMB)
Oxidative 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Oxidative
Electrochemical Constant current, MeCN/H₂OMetal-free, Oxidative

This table summarizes common methods employed for the cleavage of the N-benzyl bond, a key transformation for compounds within this class. nih.govmdpi.com

Catalysis and Kinetic Studies in this compound Reactivity

The reactivity of this compound, a dibenzylic N-alkoxyamine, is significantly influenced by the presence of catalysts, which can facilitate transformations such as N-O bond cleavage, oxidation, and rearrangement. Kinetic studies, although not extensively reported for this specific compound, can be inferred from research on structurally related N-alkoxy amines and hydroxylamine derivatives. These studies provide crucial insights into reaction mechanisms, rate-determining steps, and the factors governing catalytic efficiency.

Catalytic approaches to the transformation of N-alkoxy amines often target the labile N-O bond, which has a bond dissociation energy of approximately 55 to 65 kcal·mol⁻¹. This makes it susceptible to cleavage under relatively mild conditions with the appropriate catalyst. Various transition metals, including palladium, nickel, and iridium, have been shown to be effective in catalyzing reactions involving N,O-disubstituted hydroxylamines.

Kinetic investigations into the reactions of related N-alkoxy amines have revealed important mechanistic details. For instance, in the titanium-catalyzed kinetic resolution of N-alkoxy amines, a first-order dependence of the reaction rate on the concentrations of the catalyst and hydrogen peroxide was observed, while there was a zero-order dependence on the substrate concentration. This suggests that the formation of the active oxygen-transferring species is the rate-limiting step. nih.gov The initial rates of reaction for enantiomers can differ significantly, highlighting the sensitivity of the catalytic system to substrate stereochemistry. For example, the initial rate for the (R)-enantiomer of an N-alkoxy amine was measured at 4.26 × 10⁻³ mol L⁻¹ h⁻¹, significantly faster than the (S)-enantiomer's rate of 0.084 × 10⁻³ mol L⁻¹ h⁻¹. nih.gov

Detailed research findings from studies on analogous systems provide a framework for understanding the potential catalytic behavior of this compound. For example, palladium-catalyzed reactions of O-benzoyl-N,N-disubstituted hydroxylamines with α-amido or α-keto tertiary alkyl chlorides have been reported to proceed in high yields, demonstrating the utility of palladium in facilitating C-N bond formation. nih.gov Similarly, nickel catalysis has been successfully employed for the asymmetric reduction of oximes to N,O-disubstituted hydroxylamines under hydrogen pressure, achieving yields up to 99%. nih.gov

The following table summarizes representative catalytic systems and their performance in the transformation of related N-alkoxy and hydroxylamine compounds, which can be considered analogous for predicting the reactivity of this compound.

Table 1: Performance of Catalytic Systems in Transformations of N-Alkoxy Amines and Related Compounds

Catalyst System Substrate Type Transformation Yield (%) Catalyst Loading (mol%) Conditions Reference
Ti(salan)/H₂O₂ Racemic N-alkoxy amines Oxidative Kinetic Resolution >99 (conv.) 2 CH₃CN, -20 °C, 24 h nih.gov
Pd(dba)₂/Xantphos O-benzoyl-N,N-disubstituted hydroxylamines Coupling with alkyl chlorides up to 85 Not specified Not specified nih.gov
Ni(OAc)₂·4H₂O / (R,R)-QuinoxP* Ketoximes Asymmetric Reduction up to 99 Not specified 50 bar H₂, acid nih.gov
Ir-complex / HCOOH Oximes Transfer Hydrogenation 92 Not specified TFA additive researchgate.net
Fe(OAc)₂ Hydroxylamine derivatives N-heterocyclization with olefins Good 5 Not specified

Kinetic data from related reactions further elucidates the mechanistic pathways. The study of nucleophilic addition of benzylamines to β-nitrostilbenes, for instance, shows a first-order dependence on both the amine and the substrate. rsc.org While this reaction does not involve N-O bond cleavage, it provides insight into the nucleophilic character of benzylamines, a structural component of the target molecule.

The following interactive table presents kinetic data for reactions involving related amine and hydroxylamine compounds.

Table 2: Kinetic Data for Reactions of Related Amine and Hydroxylamine Compounds

Reactants Reaction Type Rate Law Rate Constant (k) Temperature (°C) Solvent Reference
N-alkoxy amine, H₂O₂ Titanium-catalyzed oxidation Rate = k[catalyst][H₂O₂] (R)-1a: 4.26e-3 mol L⁻¹ h⁻¹ -20 CH₃CN nih.gov
N-alkoxy amine, H₂O₂ Titanium-catalyzed oxidation Rate = k[catalyst][H₂O₂] (S)-1a: 0.084e-3 mol L⁻¹ h⁻¹ -20 CH₃CN nih.gov
Hydroxylamine, Nitric Acid Oxidation Rate = k[HNO₂][NH₃OH⁺] Not specified 25 Aqueous HNO₃
Benzylamines, β-nitrostilbenes Nucleophilic Addition Rate = k[Amine][Substrate] Not specified 25 Acetonitrile rsc.org

Applications of N Benzyl N Methoxy 1 Phenylmethanamine in Advanced Organic Synthesis

Construction of Nitrogen-Containing Heterocycles via Amine Precursors

The utility of N-benzyl-N-(methoxymethyl)amine derivatives in organic synthesis primarily stems from their ability to act as precursors for azomethine ylides. nbinno.com These ylides are potent 1,3-dipoles that readily engage in cycloaddition reactions, providing a direct and efficient pathway to various nitrogen-containing heterocycles. The precursor's design allows for the controlled, in-situ generation of the otherwise unstable azomethine ylide, enabling reactions under mild conditions and expanding their synthetic applicability. nbinno.com

A significant application of these precursors is the synthesis of the pyrrolidine (B122466) ring, a structural motif found in numerous biologically active molecules. nih.govresearchgate.net The strategy involves the generation of a non-stabilized N-benzyl azomethine ylide from a precursor such as N-Benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine. This reactive intermediate then undergoes a [3+2] cycloaddition reaction with a variety of dipolarophiles (e.g., alkenes). nbinno.com

This method is highly effective for creating complex pyrrolidine frameworks with a high degree of control. nbinno.com The reaction of the generated azomethine ylide with different electron-deficient alkenes leads to a diverse range of substituted pyrrolidines. The process is often characterized by high efficiency and the ability to proceed under mild conditions, sometimes avoiding the need for harsh metal catalysts. nbinno.com

Below is a representative table illustrating the scope of this reaction with various dipolarophiles.

DipolarophileResulting Pyrrolidine StructureReaction ConditionsReference
Ethyl AcrylateEthyl 1-benzylpyrrolidine-3-carboxylateTrimethylsilyl trifluoromethanesulfonate (B1224126) (catalyst), room temperature orgsyn.org
Methyl MethacrylateMethyl 1-benzyl-4-methylpyrrolidine-4-carboxylateLewis Acid Catalyst nbinno.com
N-Phenylmaleimide1-benzyl-5-phenyl-3,5-diazabicyclo[4.3.0]nonane-2,4-dioneMild, non-catalytic nbinno.com

This interactive table demonstrates the versatility of the [3+2] cycloaddition in generating diverse pyrrolidine derivatives.

The N-methoxyamine motif, or more accurately in this context, the N-(methoxymethyl)amine group, is crucial for the generation of the reactive intermediate. The cleavage of this group, typically initiated by a catalyst like a Lewis acid, results in the formation of the key azomethine ylide. This transformation is a pivotal step in various ring-forming methodologies beyond simple pyrrolidine synthesis. The versatility of these ylides allows them to participate in other cycloaddition modes, such as [3+3] cycloadditions, opening pathways to six-membered heterocycles as well. nbinno.com

Role as a Key Intermediate for Diversified Chemical Scaffolds

The pyrrolidines and other N-heterocycles synthesized via these methods serve as valuable chemical scaffolds that can be further elaborated into more complex molecules. By starting with a stable precursor like N-Benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine, chemists can efficiently construct a core heterocyclic structure which can then be modified. nbinno.com For instance, functional groups on the starting dipolarophile are incorporated into the final pyrrolidine product, offering handles for subsequent chemical transformations. This two-stage approach, involving initial heterocycle construction followed by diversification, positions the precursor compound as a key intermediate in synthetic campaigns targeting novel pharmaceuticals or other functional molecules. orgsyn.org

Development of Novel Synthetic Methodologies Leveraging Reactivity

The use of stable precursors to generate reactive azomethine ylides represents a significant methodological advancement in heterocyclic chemistry. This approach circumvents the challenges associated with handling unstable intermediates directly. The development of reagents like N-Benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine is instrumental in this context, providing a practical and efficient route to these key 1,3-dipoles. nbinno.com Furthermore, this strategy has been pivotal in advancing asymmetric synthesis. By employing chiral auxiliaries or catalysts, researchers can guide the cycloaddition reaction to produce enantiomerically pure pyrrolidines, which is of critical importance in drug discovery where specific stereoisomers often dictate biological activity. nbinno.com The ongoing research in this area focuses on expanding the scope of precursors and catalysts to further enhance the efficiency, selectivity, and versatility of these powerful ring-forming reactions.

Future Research Directions and Perspectives in N Benzyl N Methoxy 1 Phenylmethanamine Chemistry

Emerging Synthetic Strategies for N-Benzyl-N-methoxy-1-phenylmethanamine

The synthesis of N-benzylamines has been a focal point of organic chemistry, with a continuous drive towards more efficient, sustainable, and versatile methodologies. Future synthetic strategies for this compound could evolve from these emerging areas.

One of the most promising frontiers is the application of electro-organic synthesis . This technique offers a green chemistry approach, often avoiding the need for metal catalysts or external chemical oxidants. researchgate.net For instance, the electrochemical oxidative coupling of amines to form imines, a related structural motif, has been demonstrated to proceed without such reagents. researchgate.net Future research could explore the direct electrochemical synthesis of this compound, potentially through a controlled oxidation process involving benzylamine (B48309) and a suitable methoxy-containing precursor. The key challenge would be to achieve high selectivity and yield for the target compound.

Another emerging area is the development of tandem or one-pot reactions . These processes, which combine multiple synthetic steps into a single operation, offer significant advantages in terms of efficiency and resource utilization. Research into the tandem synthesis of N-methylated tertiary amines from carbonyl compounds, amines, and methanol (B129727) has provided a template for such approaches. rsc.org A potential future strategy for synthesizing this compound could involve a similar multi-component coupling, possibly catalyzed by transition metals like iridium. rsc.org

Furthermore, the use of novel catalytic systems continues to be a vibrant area of research. For example, metal-organic frameworks (MOFs) like NiBDC have been shown to be effective heterogeneous catalysts for the oxidative coupling of benzylamine. researchgate.net Investigating the applicability of such advanced catalytic materials for the synthesis of this compound could lead to highly efficient and recyclable synthetic routes.

Table 1: Comparison of Potential Emerging Synthetic Strategies

Synthetic Strategy Potential Advantages Key Research Challenges
Electro-organic Synthesis Green chemistry (metal- and oxidant-free), mild conditions. Controlling selectivity, understanding reaction mechanisms on electrode surfaces.
Tandem/One-Pot Reactions Increased efficiency, reduced waste, atom economy. Catalyst development, optimization of reaction conditions for multiple steps.

Unexplored Reaction Pathways and Mechanistic Questions

The reactivity of N-benzylamines is diverse, but a detailed mechanistic understanding is often crucial for controlling reaction outcomes and developing new transformations. For this compound, several reaction pathways and mechanistic questions remain to be explored.

A key area for investigation would be the study of reaction intermediates . In the chemistry of related compounds, intermediates such as azomethine ylides play a crucial role. For example, N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine serves as a valuable precursor for the in situ generation of an N-benzyl azomethine ylide, which can then undergo cycloaddition reactions. chemicalbook.com Mechanistic studies could explore whether this compound can be induced to form similar reactive intermediates and what factors control their formation and subsequent reactivity. Evidence for such intermediates is often gathered through trapping experiments and spectroscopic analysis. chemicalbook.com

Another important mechanistic aspect to investigate is the potential for radical-mediated pathways . The electrochemical oxidation of benzylamines is proposed to proceed through a single-electron oxidation to form a nitrogen radical cationic intermediate. researchgate.net Understanding the stability and reactivity of such potential radical intermediates derived from this compound would be critical for developing controlled oxidative transformations.

Kinetic isotope effect (KIE) studies could also provide valuable insights into reaction mechanisms. For instance, KIE studies using deuterated reagents have been employed in the tandem synthesis of related N-methylated tertiary amines to elucidate the rate-determining steps of the reaction. rsc.org Similar studies on reactions involving this compound could help to clarify transition state structures and reaction pathways.

Finally, the role of the N-methoxy group in influencing the reactivity and stability of the molecule is a fundamental question that needs to be addressed through detailed mechanistic studies.

Potential for New Applications in Complex Molecule Synthesis

While the direct applications of this compound have not been established, its structural motifs are present in a variety of biologically active molecules and synthetic intermediates. Future research could unlock its potential as a valuable building block in the synthesis of complex molecular architectures.

One promising application lies in its use as a precursor for the synthesis of heterocyclic compounds . As mentioned, related N-benzylamine derivatives that can form azomethine ylides are used in [3+2] cycloaddition reactions to construct N-benzyl substituted pyrrolidines. chemicalbook.com Exploring the ability of this compound to participate in similar cycloaddition reactions could open up new routes to substituted pyrrolidines and other nitrogen-containing heterocycles, which are common cores in many pharmaceuticals.

The N-benzyl group is a common protecting group in organic synthesis, but it also features as a key pharmacophore in some biologically active compounds. For instance, N-benzyl substitution on certain phenethylamines and tryptamines has been shown to confer high potency at serotonin receptors. nih.gov Research into the biological activity of this compound and its derivatives could reveal new therapeutic leads. Furthermore, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, with potential applications in cancer therapy. acs.org This highlights the potential for N-benzylamine scaffolds to be elaborated into complex and potent therapeutic agents.

The development of asymmetric transformations using this compound as a substrate or precursor is another exciting avenue. The synthesis of chiral amines is of great importance in medicinal chemistry. For example, chiral N-benzyl-1-(4-methoxyphenyl)-2-propylamine is a key intermediate in the synthesis of the long-acting β2-adrenergic receptor agonist, formoterol. google.com Future research could focus on developing catalytic asymmetric methods to introduce chirality into the this compound scaffold or using it as a chiral auxiliary.

Table 2: Potential Applications in Complex Molecule Synthesis

Application Area Rationale Based on Related Compounds Potential Impact
Heterocycle Synthesis Precursors to azomethine ylides for cycloadditions. chemicalbook.com Access to novel pyrrolidines and other N-heterocycles.
Medicinal Chemistry N-benzyl moiety is a key feature in some potent bioactive molecules. nih.govacs.org Discovery of new therapeutic agents.

Q & A

Basic: What synthetic routes and purification strategies are recommended for N-Benzyl-N-methoxy-1-phenylmethanamine?

The synthesis of this compound typically involves alkylation or reductive amination. For example, analogous compounds like N-(methoxyphenethyl)-1-naphthamides are synthesized via coupling reactions using 1-naphthoyl chloride and methoxyphenethylamine in dichloromethane with diisopropylethylamine as a base . Purification often employs liquid-liquid extraction (e.g., dichloromethane/water) followed by drying with anhydrous Na₂SO₄ and solvent evaporation. Column chromatography with gradient elution (hexane/ethyl acetate) is recommended for isolating the pure product.

Advanced: How can researchers resolve contradictory NMR data arising from diastereomeric impurities in this compound derivatives?

Contradictory NMR signals may stem from stereochemical impurities or rotameric equilibria. To address this:

  • Perform variable-temperature NMR to distinguish dynamic rotational isomers from static diastereomers.
  • Use chiral derivatizing agents (e.g., Mosher’s acid chloride) to resolve enantiomeric mixtures .
  • Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) to validate assignments .

Basic: What analytical techniques are optimal for confirming the structural integrity of this compound?

Key methods include:

  • High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation.
  • FT-IR Spectroscopy to verify functional groups (e.g., C-O-C stretching at ~1,250 cm⁻¹ for methoxy groups).
  • ¹H/¹³C NMR for backbone structure validation, focusing on benzyl proton splitting (δ 3.5–4.5 ppm) and methoxy singlet (δ ~3.3 ppm) .
  • HPLC-PDA (Photodiode Array Detection) to assess purity (>98%) and detect UV-active impurities (λmax ~255 nm) .

Advanced: What mechanistic insights guide the optimization of methoxy group substitution in this compound derivatives?

Methoxy group reactivity is influenced by steric and electronic factors:

  • Electrophilic Substitution : Activate the aromatic ring via electron-donating groups (e.g., -NHR) to enhance methoxy-directed reactions.
  • Protection Strategies : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl intermediates during methoxy installation .
  • Kinetic Control : Lower reaction temperatures (−20°C to 0°C) favor selective mono-substitution over polysubstitution .

Basic: How should researchers assess and mitigate byproduct formation during N-alkylation steps?

Common byproducts include over-alkylated species or elimination products. Mitigation strategies:

  • Stoichiometric Control : Limit alkylating agent equivalents (1.1–1.3 equiv) and use bulky bases (e.g., DIPEA) to minimize over-alkylation .
  • In Situ Monitoring : Use TLC or inline IR spectroscopy to track reaction progress.
  • Workup Optimization : Quench excess alkylating agents with aqueous NH₄Cl or thiourea to hydrolyze reactive intermediates .

Advanced: How can computational methods predict and rationalize the regioselectivity of this compound in catalytic reactions?

  • DFT Calculations : Model transition states to identify regioselective pathways (e.g., Fukui indices for electrophilic/nucleophilic sites).
  • Molecular Dynamics (MD) Simulations : Analyze steric interactions between the benzyl group and catalyst surfaces in heterogeneous systems.
  • Docking Studies : Predict binding affinities in enzyme-catalyzed reactions (e.g., cytochrome P450-mediated oxidations) .

Basic: What safety protocols are critical when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Conduct reactions in a fume hood due to potential amine vapors (TLV: 2 ppm).
  • Spill Management : Neutralize spills with 5% acetic acid solution and adsorb with vermiculite .

Advanced: How do solvent polarity and Lewis acidity influence the stability of this compound in storage?

  • Polar Aprotic Solvents : DMSO or DMF may accelerate degradation via nucleophilic attack; avoid long-term storage in these solvents.
  • Lewis Acid Scavengers : Add molecular sieves (3Å) to adsorb trace metal ions (e.g., Fe³⁺) that catalyze oxidation.
  • Low-Temperature Storage : Maintain at −20°C under argon to suppress radical-mediated decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.